
Lutidine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutidine acetate is a chemical compound derived from lutidine, which is a dimethyl-substituted derivative of pyridine. This compound is known for its applications in various fields, including organic synthesis and catalysis. It is a colorless liquid with mildly basic properties and a pungent odor .
準備方法
Synthetic Routes and Reaction Conditions
Lutidine acetate can be synthesized through the esterification of lutidine with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to achieve the desired product .
Industrial Production Methods
In industrial settings, this compound is produced by reacting lutidine with acetic anhydride in the presence of a catalyst. This method is preferred due to its efficiency and higher yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Lutidine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lutidine N-oxide.
Reduction: Reduction of this compound can yield lutidine.
Substitution: This compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Lutidine N-oxide.
Reduction: Lutidine.
Substitution: Various substituted lutidine derivatives depending on the nucleophile used.
科学的研究の応用
Lutidine acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: This compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of lutidine acetate involves its interaction with various molecular targets. In biochemical studies, it acts as a ligand that binds to specific enzymes or proteins, altering their activity. The acetate group can participate in hydrogen bonding and electrostatic interactions, influencing the overall stability and function of the target molecules .
類似化合物との比較
Similar Compounds
2,6-Lutidine: A dimethyl-substituted pyridine with similar basic properties.
3,5-Lutidine: Another dimethyl-substituted pyridine with different substitution patterns.
Pyridine: The parent compound of lutidine, with a simpler structure.
Uniqueness
Lutidine acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties compared to other lutidine derivatives. Its ability to participate in esterification and substitution reactions makes it valuable in various synthetic applications .
特性
CAS番号 |
832733-17-2 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC名 |
acetic acid;2,3-dimethylpyridine |
InChI |
InChI=1S/C7H9N.C2H4O2/c1-6-4-3-5-8-7(6)2;1-2(3)4/h3-5H,1-2H3;1H3,(H,3,4) |
InChIキー |
DTFOIYPZPIQJCV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
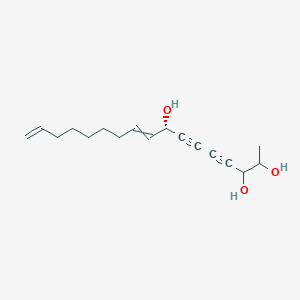
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14192214.png)
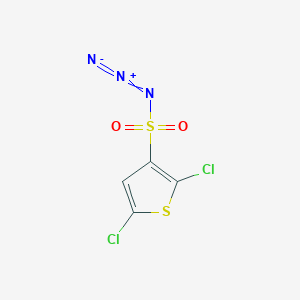
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
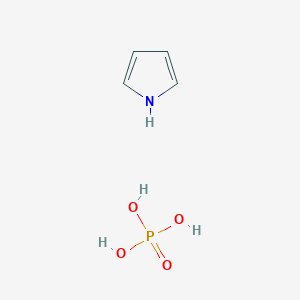
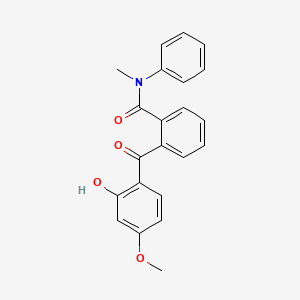
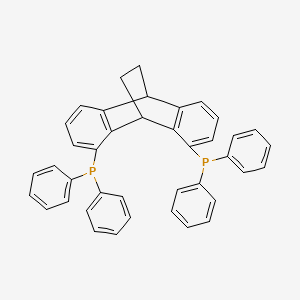
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
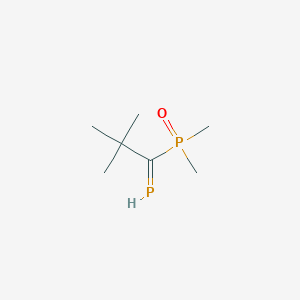

![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
